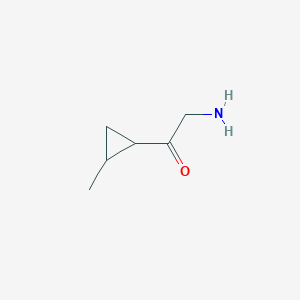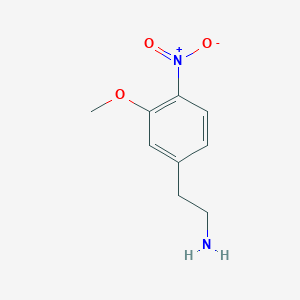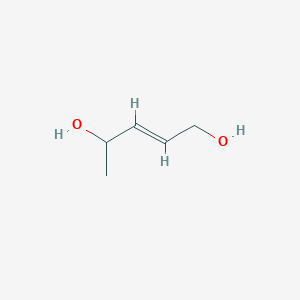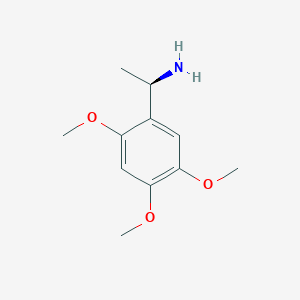
(R)-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines. Phenethylamines are known for their diverse range of biological activities and are often studied for their potential therapeutic applications. This compound, in particular, is characterized by the presence of three methoxy groups attached to the benzene ring and an amine group attached to the ethan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to the amine group through reductive amination. This involves the reaction of 2,4,5-trimethoxybenzaldehyde with an amine source (such as ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Resolution: The resulting racemic mixture is then resolved to obtain the ®-enantiomer using chiral resolution techniques.
Industrial Production Methods
Industrial production of ®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Alcohols, secondary amines.
Substitution: Substituted phenethylamines.
Scientific Research Applications
®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets:
Neurotransmitter Systems: The compound may interact with serotonin, dopamine, and norepinephrine receptors, influencing their activity.
Pathways: It may modulate signaling pathways involved in mood regulation, cognition, and perception.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine: The enantiomer of the compound.
2,4,5-Trimethoxyamphetamine: A structurally related compound with similar biological activities.
2,4,5-Trimethoxyphenethylamine: Another related compound with different substitution patterns.
Uniqueness
®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry and substitution pattern, which can result in distinct biological activities and therapeutic potential compared to its analogs.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1R)-1-(2,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO3/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7H,12H2,1-4H3/t7-/m1/s1 |
InChI Key |
CXDAFODKGJXDAY-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1OC)OC)OC)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



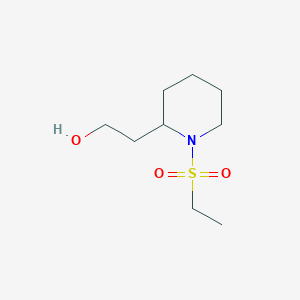

![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
![(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)


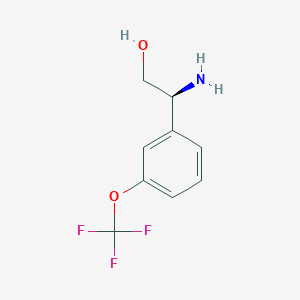
![O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine](/img/structure/B13527589.png)
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13527600.png)
